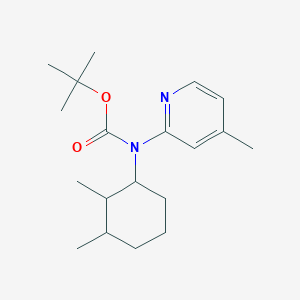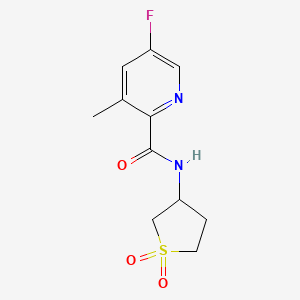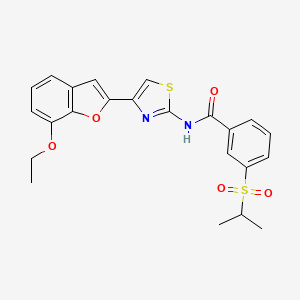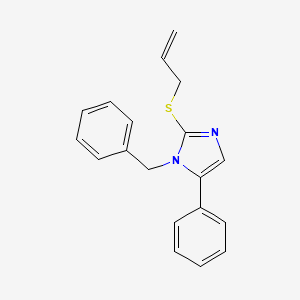
Tert-butyl N-(2,3-dimethylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2,3-dimethylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of tert-butyl N-(2,3-dimethylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the brain, and by inhibiting its activity, tert-butyl N-(2,3-dimethylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate may be able to increase the levels of this neurotransmitter in the brain. This, in turn, may lead to improved cognitive function and other beneficial effects.
Biochemical and Physiological Effects
Tert-butyl N-(2,3-dimethylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to have a range of biochemical and physiological effects. In addition to its potential as a therapeutic agent for neurological disorders, this compound has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tert-butyl N-(2,3-dimethylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate in lab experiments is its relatively low toxicity. This compound has been shown to have low cytotoxicity in cell culture studies, making it a safer option for in vitro experiments. However, one limitation of using this compound is its limited solubility in water. This may make it difficult to use in certain types of experiments, and may require the use of organic solvents or other additives to improve its solubility.
Zukünftige Richtungen
There are many potential future directions for research on tert-butyl N-(2,3-dimethylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Other potential future directions for research include exploring its anti-inflammatory properties, investigating its potential as an anti-cancer agent, and studying its effects on other physiological systems such as the cardiovascular system. Overall, tert-butyl N-(2,3-dimethylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate is a promising candidate for further investigation in a range of scientific research areas.
Synthesemethoden
Tert-butyl N-(2,3-dimethylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate can be synthesized using a variety of methods. One common method involves the reaction of tert-butyl N-(2,3-dimethylcyclohexyl)carbamate with 4-methylpyridine-2-carboxylic acid, followed by purification using column chromatography. This method has been shown to produce high yields of the desired compound with good purity.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2,3-dimethylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate has been studied for its potential applications in a range of scientific research areas. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. This compound has been shown to have a modulatory effect on the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain. By inhibiting the activity of this enzyme, tert-butyl N-(2,3-dimethylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate may be able to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Eigenschaften
IUPAC Name |
tert-butyl N-(2,3-dimethylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-13-10-11-20-17(12-13)21(18(22)23-19(4,5)6)16-9-7-8-14(2)15(16)3/h10-12,14-16H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKDNEZGQOVLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)N(C2=NC=CC(=C2)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757259 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2989549.png)


![7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2989553.png)
![N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide](/img/structure/B2989555.png)
![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2989559.png)
![2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2989560.png)

![1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2989566.png)

![2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2989569.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989570.png)
